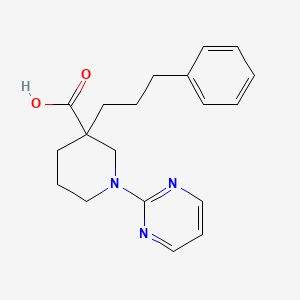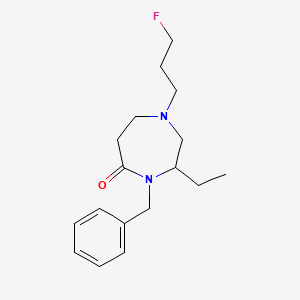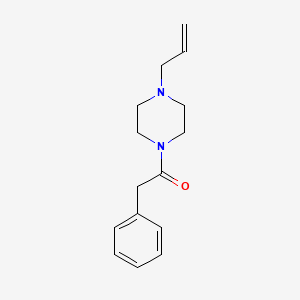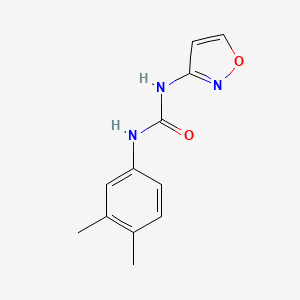![molecular formula C16H24N2O4S B5364422 N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide, also known as GSK-2193874, is a small molecule inhibitor of the protein GPR119. GPR119 is a G-protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. The activation of GPR119 leads to the release of insulin and glucagon-like peptide-1 (GLP-1), which are important regulators of glucose homeostasis. GSK-2193874 has been studied for its potential use in the treatment of type 2 diabetes and obesity.
Mécanisme D'action
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide is a selective inhibitor of GPR119. By inhibiting GPR119, this compound reduces the release of insulin and GLP-1 in response to glucose. This leads to a decrease in blood glucose levels and an increase in insulin sensitivity. This compound also reduces food intake by increasing GLP-1 secretion and reducing ghrelin secretion.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve glucose tolerance, increase insulin secretion, and reduce food intake. It has also been shown to increase GLP-1 secretion and reduce ghrelin secretion. In clinical studies, this compound has been shown to improve glycemic control and reduce body weight in patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has several advantages for lab experiments. It is a selective inhibitor of GPR119, which allows for the specific study of GPR119 signaling pathways. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. It also has off-target effects on other G-protein-coupled receptors, which may complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide. One potential direction is the development of more selective inhibitors of GPR119 that do not have off-target effects on other G-protein-coupled receptors. Another potential direction is the study of this compound in combination with other drugs for the treatment of type 2 diabetes and obesity. Finally, the study of this compound in animal models of other diseases, such as inflammatory bowel disease, may provide insight into the role of GPR119 in other physiological processes.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been described in several publications. The most common method involves the reaction of 4-(methylsulfonyl)aniline with 2-bromo-1-(cyclopentylamino)propan-1-one to form the intermediate 4-(methylsulfonyl)-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This intermediate is then reacted with 4-bromo-2-(2-(cyclopentylamino)propan-2-yloxy)phenol to form the final product, this compound.
Applications De Recherche Scientifique
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been studied extensively for its potential use in the treatment of type 2 diabetes and obesity. In preclinical studies, this compound has been shown to improve glucose tolerance and increase insulin secretion in response to glucose. It has also been shown to increase GLP-1 secretion and reduce food intake, leading to weight loss.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-[methyl(methylsulfonyl)amino]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(16(19)17-13-6-4-5-7-13)22-15-10-8-14(9-11-15)18(2)23(3,20)21/h8-13H,4-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJYVMYKLQTNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364349.png)
![7-acetyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5364351.png)

![6-[2-(2,4-dichlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5364358.png)
![4-chloro-1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5364364.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5364400.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364405.png)
![3-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5364412.png)
![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)

![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)
